molecular formula C20H15N3OS B5269343 2-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpyridine-3-carboxamide

2-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpyridine-3-carboxamide

Cat. No.: B5269343
M. Wt: 345.4 g/mol
InChI Key: FVMAHADNZRGZGH-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpyridine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpyridine-3-carboxamide typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones. One common method is the cyclization of 2-aminobenzenethiol with pyridine-3-carboxylic acid derivatives under acidic conditions . The reaction is usually carried out in ethanol as a solvent and requires heating to around 50°C for several hours .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different biological activities and can be used in various applications .

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpyridine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis . This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpyridine-3-carboxamide is unique due to its specific structure, which combines a benzothiazole ring with a pyridine-3-carboxamide moiety. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c1-23(14-8-3-2-4-9-14)20(24)15-10-7-13-21-18(15)19-22-16-11-5-6-12-17(16)25-19/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMAHADNZRGZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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